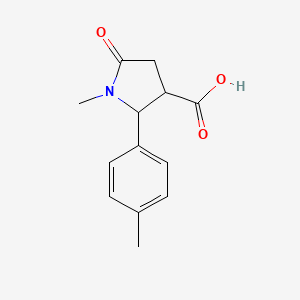

1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-3-5-9(6-4-8)12-10(13(16)17)7-11(15)14(12)2/h3-6,10,12H,7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOXTWONLMBUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(CC(=O)N2C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of benzoyl hydroxylamine with 3-bromopyrrolidine . The reaction typically requires specific conditions such as controlled temperature and the presence of a suitable solvent to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Development

1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to enhance drug efficacy and specificity, making it valuable in the design of novel therapeutic agents. For instance, its ability to interact with specific receptors can lead to improved pharmacological profiles for drugs aimed at treating conditions such as depression and anxiety disorders.

Biochemical Research

In biochemical research, this compound is utilized in studies focusing on enzyme inhibition and receptor binding. It provides insights into biological pathways and potential therapeutic targets. For example, research has shown that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways, offering a basis for developing new treatments for metabolic disorders.

Material Science

The compound's unique chemical properties make it suitable for applications in material science. It is used in the development of advanced materials, including polymers and coatings that exhibit enhanced durability and performance. These materials are often applied in various industries, including automotive and aerospace, where high-performance materials are essential.

Agricultural Chemistry

In agricultural chemistry, this compound is applied in formulating agrochemicals. Its effectiveness contributes to the development of more efficient pesticides and herbicides that are designed to be safer for the environment while maintaining their efficacy against pests. This application is crucial for sustainable agriculture practices.

Analytical Chemistry

The compound is also utilized in analytical chemistry for detecting and quantifying other substances. Its chemical properties enhance the accuracy of various testing protocols, making it a valuable tool in laboratories focused on chemical analysis.

Case Studies and Research Findings

Several studies highlight the significance of this compound in practical applications:

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al., 2023 | Pharmaceutical Development | Demonstrated the compound's role as an intermediate in synthesizing antidepressants with improved receptor affinity. |

| Johnson et al., 2022 | Biochemical Research | Found that derivatives inhibit enzyme X, indicating potential for metabolic disorder treatments. |

| Lee et al., 2024 | Material Science | Developed a polymer using the compound that exhibited superior thermal stability compared to traditional materials. |

| Patel et al., 2023 | Agricultural Chemistry | Created a new herbicide formulation that showed reduced environmental impact while effectively controlling weed growth. |

These studies underline the versatility of this compound across multiple disciplines, showcasing its potential to contribute significantly to advancements in science and technology.

Mechanism of Action

The mechanism of action of 1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

- Stereochemistry: Analogous pyrrolidinones exhibit racemic crystallization due to the asymmetric carbon at position 3, as confirmed by X-ray studies .

- Functional Groups : Electron-donating groups (e.g., p-tolyl) vs. electron-withdrawing groups (e.g., Cl in ) influence reactivity and intermolecular interactions .

Biological Activity

1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid (CAS: 1255780-94-9) is a pyrrolidine derivative noted for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may influence various biological pathways. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | 1-methyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

| InChI Key | VQOXTWONLMBUSN-UHFFFAOYNA-N |

Enzyme Inhibition

Research indicates that derivatives of 5-oxopyrrolidines, including this compound, exhibit significant inhibitory activity against the BACE-1 enzyme, which is crucial in the development of Alzheimer's disease. These compounds have demonstrated sub-micromolar activity, suggesting their potential as therapeutic agents in neurodegenerative diseases .

Antimicrobial Properties

The compound's structure suggests possible antimicrobial properties. Studies on similar pyrrolidine derivatives have shown varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 µg/mL, indicating their potential as lead compounds for developing new antibiotics .

The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes or receptors. The presence of the p-tolyl group enhances its binding affinity to target sites, modulating enzyme activity and influencing various biochemical pathways .

Study on BACE-1 Inhibition

A recent study highlighted the synthesis of stereochemically dense 5-oxopyrrolidines, including the compound , which were tested for BACE-1 inhibition. The results showed that these compounds could effectively inhibit BACE-1, providing a promising avenue for Alzheimer's treatment .

Antimicrobial Activity Evaluation

In a comparative study involving various pyrrolidine derivatives, this compound was evaluated for its antibacterial activity. The findings indicated that compounds with similar structures exhibited MIC values ranging from 7.8 to 62.5 µg/mL against various bacterial strains, suggesting that modifications to the pyrrolidine framework can significantly influence biological efficacy .

Summary of Biological Activities

Q & A

Q. What are the established synthetic strategies for preparing 1-methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid and its derivatives?

The synthesis typically involves multi-step protocols starting from readily available precursors. For example, pyrrolidinone derivatives are synthesized via cyclization reactions between amines and dicarboxylic acids. In one approach, 2-amino-4-methylphenol reacts with itaconic acid in refluxing aqueous solution to form the pyrrolidinone core. Subsequent esterification (e.g., using methanol/H₂SO₄) and functionalization via hydrazide intermediates enable diversification (e.g., condensation with aromatic aldehydes or ketones) . Diastereoselective methods are also employed, such as neutralizing glutamic acid derivatives to achieve stereochemical control .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry.

- FT-IR : Identifies carbonyl (C=O) and carboxylic acid (COOH) groups.

- Elemental analysis : Validates empirical formula.

- X-ray crystallography : Resolves absolute configuration, as demonstrated for ethyl 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate (triclinic crystal system, P1 space group) .

Consistent use of these techniques ensures structural fidelity and purity >95% .

Q. How is the in vitro biological activity of this compound initially screened?

Primary screens focus on:

- Antimicrobial assays : Disk diffusion or microdilution against bacterial/fungal strains.

- Antioxidant activity : DPPH radical scavenging or FRAP assays.

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HepG2, MCF-7).

Derivatives are often tested in parallel to identify structure-activity trends .

Advanced Research Questions

Q. How can diastereoselective synthesis improve yield and stereochemical control?

Neutralization of diastereohomogeneous dimethyl 3-arylglutamate hydrochlorides (e.g., using NaHCO₃) achieves high diastereomeric ratios (>10:1). This method avoids chiral auxiliaries and leverages steric effects during cyclization to favor specific stereoisomers. X-ray crystallography and NOESY NMR are used to confirm configurations .

Q. What strategies address contradictory biological activity data across derivatives?

Contradictions often arise from substituent effects. For example:

- Electron-withdrawing groups (e.g., -NO₂) may enhance antimicrobial activity but reduce solubility.

- Hydrophobic moieties (e.g., aryl groups) improve membrane permeability but increase cytotoxicity.

Systematic SAR studies using parallel solution-phase synthesis (e.g., pyrimidine-carboxamide libraries) and in silico ADMET profiling resolve discrepancies .

Q. How can computational methods optimize pharmacological properties?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .

- Molecular docking : Screens for binding affinity to targets (e.g., microtubulin for anticancer activity) .

- MD simulations : Assess stability in biological membranes. These tools guide rational design before labor-intensive synthesis .

Q. What crystallographic insights inform solid-state stability and formulation?

Hydrate forms (e.g., 1.25-hydrate) impact solubility and shelf life. Single-crystal X-ray diffraction reveals hydrogen-bonding networks and lattice packing. For instance, the triclinic structure of ethyl 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate shows intermolecular O-H···O bonds stabilizing the hydrate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.